![molecular formula C20H26N2 B14371044 1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine CAS No. 92177-57-6](/img/structure/B14371044.png)
1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, with a butyl chain extending from the piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with butylamine, followed by cyclization with ethylenediamine. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives of the original compound
Substitution: Functionalized piperazine derivatives
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the piperazine ring.
4-Butylpiperazine: A piperazine derivative without the biphenyl group.
1-Phenylpiperazine: A piperazine derivative with a single phenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine is unique due to the combination of the biphenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from simpler biphenyl or piperazine derivatives.
Properties
CAS No. |
92177-57-6 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-butyl-4-(4-phenylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2/c1-2-3-13-21-14-16-22(17-15-21)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-12H,2-3,13-17H2,1H3 |
InChI Key |
PJQJPUFUQQIMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


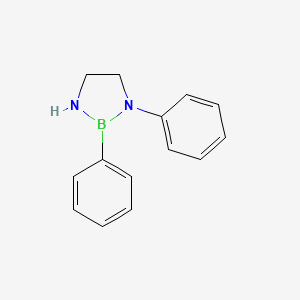
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
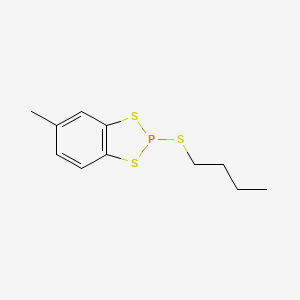

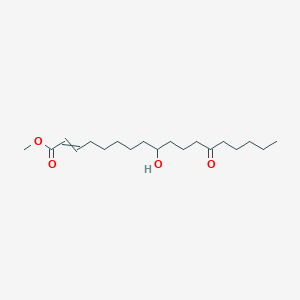
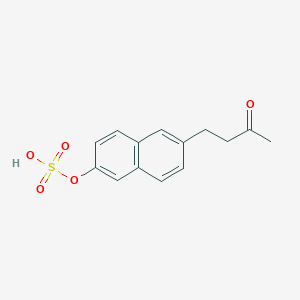
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
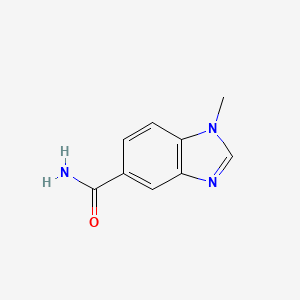
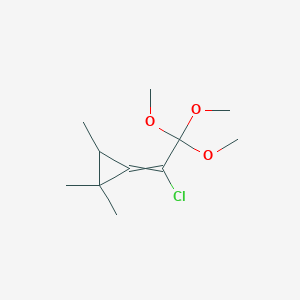
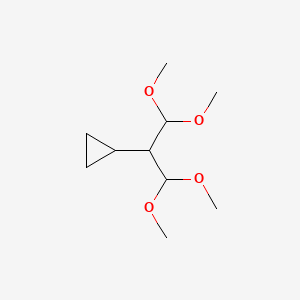
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)

